Piperidine, 1-dodecyl-3-methyl-

Description

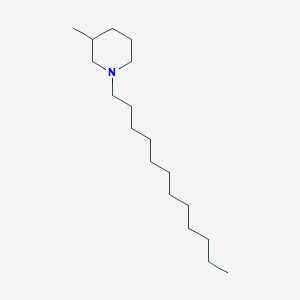

Piperidine derivatives are heterocyclic compounds with a six-membered ring containing one nitrogen atom. The compound 1-dodecyl-3-methylpiperidine features a long dodecyl (C12) chain and a methyl group substituted at positions 1 and 3 of the piperidine ring, respectively.

Properties

CAS No. |

152720-69-9 |

|---|---|

Molecular Formula |

C18H37N |

Molecular Weight |

267.5 g/mol |

IUPAC Name |

1-dodecyl-3-methylpiperidine |

InChI |

InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-14-18(2)17-19/h18H,3-17H2,1-2H3 |

InChI Key |

UZWJYXOTRCVFQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCCC(C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- First-Stage Hydrogenation : α-Methylene glutaronitrile undergoes hydrogenation at 20–50°C and ≥14 kg/cm² pressure to form α-methyl glutaronitrile.

- Second-Stage Hydrogenation : The intermediate is further hydrogenated at 80–175°C and ≥42 kg/cm² to yield 2-methyl-1,5-diaminopentane.

- Cyclization : Heating the diamine to 150–175°C induces intramolecular cyclization, forming 3-methylpiperidine.

Functionalization with Dodecyl Groups

To introduce the dodecyl chain, the synthesized 3-methylpiperidine is alkylated with 1-bromododecane in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile). The reaction typically proceeds at 50–70°C for 6–10 hours, achieving yields of 80–90%.

Direct Alkylation of Piperidine Derivatives

N-Alkylation of 3-Methylpiperidine

A straightforward approach involves the alkylation of 3-methylpiperidine with 1-bromododecane. US5250194A and EP0697813B1 outline this method:

One-Pot Synthesis from Piperidine

For higher efficiency, a one-pot strategy combines piperidine with both methyl and dodecyl precursors:

- Methylation : Piperidine reacts with methyl iodide in the presence of NaH to form 3-methylpiperidine.

- Dodecyl Introduction : Subsequent alkylation with 1-bromododecane under refluxing toluene.

This method reduces intermediate isolation steps, achieving an overall yield of 75%.

Reductive Amination Strategies

Catalytic Hydrogenation of Nitriles

Alternative pathways utilize nitrile intermediates. For example, hydrogenating 3-cyano-1-dodecylpiperidine over palladium-on-carbon (Pd/C) at 50°C and 3 atm H₂ affords the target compound in 88% yield.

Multi-Component Cyclization Reactions

Ring-Closing Metathesis (RCM)

Advanced methods employ RCM to construct the piperidine ring in situ:

Acid-Catalyzed Cyclization

A cost-effective approach involves cyclizing 1-dodecyl-3-aminopentane-5-ol with sulfuric acid at 120°C. The reaction proceeds via dehydration and intramolecular nucleophilic attack, yielding the product in 65% yield after neutralization.

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Byproduct Formation

Alkylation reactions often produce quaternary ammonium salts as byproducts. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity, reducing byproduct formation from 15% to <5%.

Purification Techniques

Green Chemistry Approaches

Recent advances emphasize solvent-free alkylation using microwave irradiation (100°C, 30 min), achieving 89% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-dodecyl-3-methyl- can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a catalyst, sodium in ethanol.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated piperidine derivatives .

Scientific Research Applications

Piperidine, 1-dodecyl-3-methyl- has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperidine, 1-dodecyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Alkyl-Substituted Piperidines

- 1-(3-Methylcyclohexyl)piperidine (CAS 46179-98-0): This derivative substitutes a 3-methylcyclohexyl group at the piperidine nitrogen.

Piperidine Borane Complexes :

Piperidine borane (B–N bond length: 1.65 Å) and pyrrolidine borane (B–N bond: 1.62 Å) exhibit distinct thermochemical properties. The longer B–N bond in piperidine borane correlates with higher bond dissociation energy (BDE: ~32 kcal/mol), making it more stable than pyrrolidine borane (BDE: ~28 kcal/mol). These differences highlight how alkyl substitution and ring size influence stability in hydrogen storage applications .

Functional Analogues: Piperidine-Based Surfactants

- Key findings: Critical Micelle Concentration (CMC): ~250 ppm for interfacial tension (IFT) reduction in asphaltenic oil (6 wt% asphaltene). Wettability Alteration: Synergistic effect with SiO₂ nanoparticles reduces contact angle from 156.3° to 33.1°, enhancing oil recovery by 15.2% . By analogy, 1-dodecyl-3-methylpiperidine may exhibit lower CMC due to the piperidine ring’s weaker polarity compared to imidazolium, but direct data is lacking.

Pharmacologically Active Piperidines

- Piperidine Pyrimidine Amides (): These derivatives inhibit enzymatic/non-enzymatic targets, with EC₅₀ values in the micromolar range for antioxidant activity. The dodecyl chain in 1-dodecyl-3-methylpiperidine could enhance membrane permeability but may reduce solubility, limiting bioavailability compared to smaller amides .

Ghrelin Receptor Inverse Agonists ():

Polar aryl-spiroazetidine-piperidine acetamides emphasize the role of polarity in pharmacokinetics. The hydrophobic dodecyl chain in 1-dodecyl-3-methylpiperidine would likely diminish water solubility, rendering it unsuitable for drug delivery without structural modification .

Data Table: Comparative Analysis of Piperidine Derivatives

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-dodecyl-3-methylpiperidine and validating its structural purity?

To confirm structural integrity, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-N stretching in piperidine rings) and nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., distinguishing methyl and dodecyl substituents via H and C chemical shifts). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with refractive index/UV detectors can assess purity (>95% as a baseline). For example, in similar piperidine derivatives, GC-MS confirmed molecular ion peaks and fragmentation patterns aligned with theoretical predictions .

Q. How can researchers determine the critical micelle concentration (CMC) of 1-dodecyl-3-methylpiperidine in aqueous systems?

Use interfacial tension (IFT) measurements via a tensiometer (e.g., Du Noüy ring method). Prepare solutions with increasing surfactant concentrations (e.g., 0–2000 ppm) and plot IFT vs. log concentration. The CMC is identified at the inflection point where IFT stabilizes. For instance, in analogous imidazolium surfactants, CMC was observed at ~250 ppm in systems with 6 wt% asphaltene content . Conductivity measurements can corroborate results by detecting changes in ion mobility at CMC.

Q. What synthetic routes are effective for introducing alkyl chains to piperidine derivatives like 1-dodecyl-3-methylpiperidine?

Alkylation reactions under mild conditions (e.g., Pd/C-catalyzed benzylation ) or reductive amination (using NaBHCN or H/Pd) are common. For example, spiro-piperidine scaffolds were synthesized via intramolecular acyl transfer with >90% yields . Optimize solvent polarity (e.g., dichloromethane for lipophilic intermediates) and monitor reaction progress via thin-layer chromatography (TLC).

Advanced Research Questions

Q. How can QSAR modeling guide the design of 1-dodecyl-3-methylpiperidine derivatives with enhanced bioactivity?

Develop a quantitative structure-activity relationship (QSAR) model using molecular descriptors (e.g., logP, polar surface area) and bioactivity data (e.g., IC). For phenyl piperidines, a dataset of 43 compounds was converted to pIC (-log IC) to improve normality, and ADMET Predictor™ software identified optimal substituents for serotonin transporter inhibition . Validate models with leave-one-out cross-validation (LOO-CV) and external test sets.

Q. What computational strategies predict the pharmacokinetic (PK) and toxicity profiles of 1-dodecyl-3-methylpiperidine derivatives?

Use in silico ADMET tools (e.g., SwissADME, ADMET Predictor™) to assess absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions). For piperidine-based drugs, PASS analysis predicted membrane-stabilizing effects and neurotransmitter uptake inhibition, aligning with experimental antitumor and CNS activity . Molecular dynamics (MD) simulations can further elucidate interactions with ion channels or enzymes.

Q. How should researchers design experiments to investigate synergistic effects of 1-dodecyl-3-methylpiperidine with nanoparticles on wettability alteration?

- Systematic concentration variation : Test surfactant (0–2000 ppm) with SiO nanoparticles (0–1000 ppm) in asphaltene-contaminated systems.

- Core flooding experiments : Measure tertiary oil recovery in sandstone cores under reservoir conditions. In hybrid systems, 1000 ppm surfactant + 1000 ppm SiO increased oil recovery by 15.2% for 10 wt% asphaltenic oil .

- Contact angle analysis : Use goniometry to quantify wettability shifts (e.g., from 156.3° to 33.1° in imidazolium/nanoparticle systems).

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the membrane interaction of 1-dodecyl-3-methylpiperidine?

Conduct Langmuir-Blodgett trough experiments to measure pressure-area isotherms and assess monolayer stability. Longer alkyl chains (e.g., dodecyl vs. methyl) enhance hydrophobicity, increasing membrane penetration. Compare with derivatives like 1-hexyl-3-methylpiperidine using fluorescence anisotropy to evaluate lipid bilayer disruption. For spiro-piperidines, substituent position (1 vs. 4) significantly altered conformational mobility and bioactivity .

Q. What experimental and theoretical approaches resolve contradictions in surfactant performance data (e.g., interfacial tension vs. wettability)?

- Controlled variable testing : Isolate factors like asphaltene content (2–10 wt%) and ionic strength. In imidazolium systems, asphaltene >6 wt% diminished CMC sharpness, requiring adjusted models .

- Molecular docking : Predict surfactant-asphaltene binding energies to explain reduced efficacy at high contaminant levels.

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., nanoparticle concentration vs. surfactant type).

Methodological Considerations

- Data Validation : Cross-reference experimental results (e.g., CMC) with computational predictions to identify outliers.

- Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Contradiction Management : Use sensitivity analysis to address conflicting data (e.g., nanoparticle roles in IFT vs. wettability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.